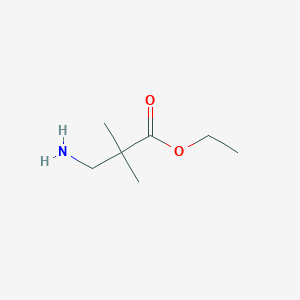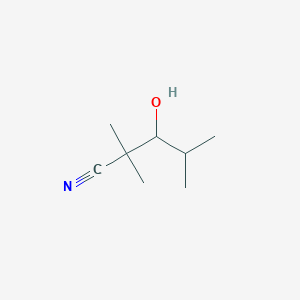
Ethyl 3-amino-2,2-dimethylpropanoate
Übersicht
Beschreibung
Ethyl 3-amino-2,2-dimethylpropanoate is a compound with the molecular formula C7H15NO2 . It is also known by other names such as ethyl glycinate and 3-AMINO-2,2-DIMETHYL-PROPIONIC ACID ETHYL ESTER . The compound has a molecular weight of 145.20 g/mol .
Molecular Structure Analysis
The InChI code for Ethyl 3-amino-2,2-dimethylpropanoate isInChI=1S/C7H15NO2/c1-4-10-6(9)7(2,3)5-8/h4-5,8H2,1-3H3 . The Canonical SMILES representation is CCOC(=O)C(C)(C)CN . These codes provide a textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
Ethyl 3-amino-2,2-dimethylpropanoate has a molecular weight of 145.20 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The compound has a Rotatable Bond Count of 4 . The Exact Mass and Monoisotopic Mass are both 145.110278721 g/mol . The Topological Polar Surface Area is 52.3 Ų . The compound has a Heavy Atom Count of 10 .Wissenschaftliche Forschungsanwendungen
Polymorphism Studies
A key area of research involving Ethyl 3-amino-2,2-dimethylpropanoate is in the study of polymorphism in pharmaceutical compounds. Vogt et al. (2013) explored two polymorphic forms of a related compound, characterized using spectroscopic and diffractometric techniques. These forms showed challenges in analytical and physical characterization, highlighting the importance of such studies in pharmaceutical development (Vogt, Williams, Johnson, & Copley, 2013).
Odor Threshold Studies
In the field of food science and technology, branched esters like Ethyl 3-amino-2,2-dimethylpropanoate have been studied for their odor thresholds. Takeoka et al. (1995) found that branched esters generally have much lower odor thresholds than their straight-chain counterparts. This kind of research is crucial for understanding flavor profiles in food products (Takeoka, Buttery, Turnbaugh, & Benson, 1995).
Pharmaceutical Compound Development
In the pharmaceutical industry, derivatives of Ethyl 3-amino-2,2-dimethylpropanoate have been explored for their potential in drug development. Hayashi et al. (1998) investigated a compound characterized by the presence of a trisubstituted beta-amino acid residue, derived from Ethyl 3-amino-2,2-dimethylpropanoate, showing significant in vitro and in vivo activity for human platelet aggregation inhibition (Hayashi et al., 1998).
Eigenschaften
IUPAC Name |
ethyl 3-amino-2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-4-10-6(9)7(2,3)5-8/h4-5,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKWAKCJLTYPCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40329585 | |
| Record name | ethyl 3-amino-2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40329585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-amino-2,2-dimethylpropanoate | |
CAS RN |
59193-77-0 | |
| Record name | ethyl 3-amino-2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40329585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














